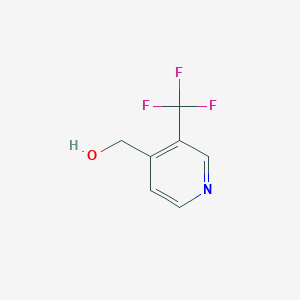
(3-(Trifluoromethyl)pyridin-4-yl)methanol
Vue d'ensemble
Description
“(3-(Trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1227598-69-7. It has a molecular weight of 177.13 and its IUPAC name is [3-(trifluoromethyl)-4-pyridinyl]methanol .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), such as the compound , are key structural motifs in active agrochemical and pharmaceutical ingredients. The synthesis of TFMPs generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C7H6F3NO . The InChI code for this compound is 1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2 .Physical And Chemical Properties Analysis
“(3-(Trifluoromethyl)pyridin-4-yl)methanol” is a solid at room temperature. It should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
Agrochemical Industry Applications
Trifluoromethylpyridine derivatives, including (3-(Trifluoromethyl)pyridin-4-yl)methanol , are widely used in the agrochemical industry. They serve as building blocks for the synthesis of various pesticides. For instance, they have been utilized in creating compounds like fluazinam, which shows higher fungicidal activity compared to other derivatives .
Pharmaceutical Industry Applications
In the pharmaceutical sector, these derivatives are key components in developing drugs that target specific proteins or enzymes within the body. For example, they are part of the structure of pexidartinib, a medication used for treating specific types of tumors .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing research area due to their applications across different industries. More than 50% of pesticides launched in the last two decades have been fluorinated, highlighting the significance of compounds like (3-(Trifluoromethyl)pyridin-4-yl)methanol in this field .
Lipid Kinase Inhibition
Compounds containing trifluoromethyl groups are involved in inhibiting lipid kinases, which play a role in cell proliferation, apoptosis, motility, and invasion, as well as glucose metabolism. This application is particularly relevant in cancer research and treatment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYTYEWRIOVGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



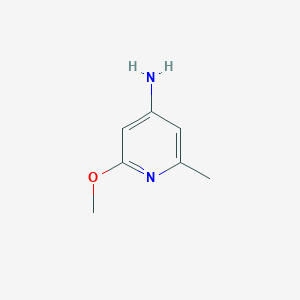

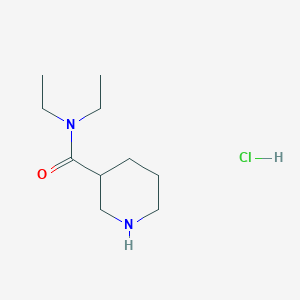


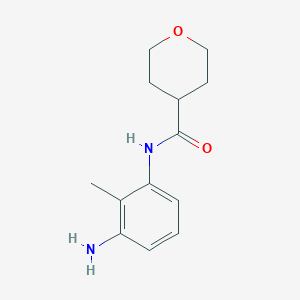

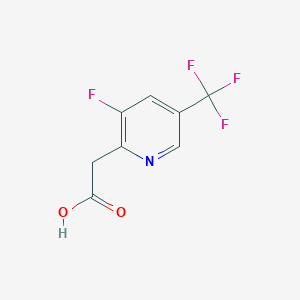
![4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride](/img/structure/B1395210.png)



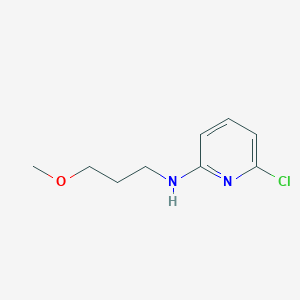
![1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1395218.png)